molecular formula C21H17ClN2O6 B416014 Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate CAS No. 310452-97-2

Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate

Cat. No.: B416014
CAS No.: 310452-97-2
M. Wt: 428.8g/mol
InChI Key: RPLUZKVQVMPDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Systematic Naming

The systematic IUPAC nomenclature for this compound reflects its complex multi-ring architecture, officially designated as methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonylamino)-3-(methoxycarbonyl)benzoate. The molecular framework consists of three primary structural domains: a 2-chlorophenyl substituent at the C-3 position of the isoxazole ring, a central isoxazole heterocycle bearing a methyl group at the C-5 position, and a benzoate moiety functionalized with both amide and ester linkages. This architectural arrangement creates a molecule with significant conformational flexibility while maintaining structural rigidity through the aromatic ring systems and the planar isoxazole core.

The compound belongs to the broader class of trisubstituted isoxazoles, which have emerged as important pharmacophores in medicinal chemistry due to their ability to interact with diverse biological targets. The presence of the 2-chlorophenyl group introduces electronic effects that influence both the compound's reactivity and its potential biological activity. The chlorine substituent in the ortho position relative to the isoxazole attachment point creates steric hindrance that affects the molecule's overall conformation, while simultaneously providing opportunities for halogen bonding interactions with biological macromolecules.

Functional Group Analysis and Electronic Distribution

The molecular architecture incorporates multiple electron-withdrawing and electron-donating groups that create a complex electronic landscape throughout the molecule. The isoxazole ring system contains both nitrogen and oxygen heteroatoms, contributing to significant π-electron delocalization that extends across the heterocyclic framework. The carbonyl group connecting the isoxazole to the benzoate moiety serves as both an electron-withdrawing substituent and a potential hydrogen bond acceptor, influencing the compound's solubility and interaction properties.

The dual ester functionalities present in the benzoate portion of the molecule provide additional sites for chemical modification and contribute to the compound's overall lipophilicity. The methoxycarbonyl group at the meta position relative to the amide linkage creates an asymmetric substitution pattern that influences the molecule's crystal packing and intermolecular interactions. Computational analysis indicates that the electron density is not uniformly distributed across the molecule, with significant localization around the heteroatoms and the carbonyl functionalities.

Properties

IUPAC Name

dimethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c1-11-17(18(24-30-11)15-6-4-5-7-16(15)22)19(25)23-14-9-12(20(26)28-2)8-13(10-14)21(27)29-3/h4-10H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLUZKVQVMPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-3-(methoxycarbonyl)benzoate is a complex organic compound belonging to the isoxazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN3O5
  • Molecular Weight : 403.82 g/mol

The structure includes a methoxycarbonyl group, a benzoate moiety, and a chlorophenyl-isoxazole unit, which are critical for its biological activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available isoxazole derivatives. The key steps include:

  • Formation of the Isocyanate Intermediate : The reaction of a suitable amine with a carboxylic acid derivative to form an isocyanate.
  • Coupling Reaction : The isocyanate reacts with a phenolic compound to yield the final product.

Research has shown that modifications to the chlorophenyl and isoxazole moieties significantly affect biological activity. For instance, replacing the chlorine atom with other substituents can lead to variations in potency against cancer cell lines .

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer potential. Studies have demonstrated that derivatives of isoxazole exhibit promising cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound showed IC50 values ranging from 1.8 μM to >20 μM against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines .
CompoundCell LineIC50 (μM)
This compoundHuh71.8
This compoundMCF7>20

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit calcium mobilization in cells expressing leukotriene receptors, suggesting a role in inflammatory pathways that could be linked to tumor progression .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Isoxazole Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted that vicinal diaryl-substituted isoxazoles exhibited significant inhibitory activity against various cancer cells, establishing a clear SAR that correlates structural modifications with increased potency .
  • In Vivo Efficacy : In vivo studies on related compounds have indicated potential efficacy in tumor-bearing models, although specific data on this compound remains limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparison

The compound belongs to the isoxazole-carboxylate family, which shares structural motifs with benzoxazole and triazole derivatives. Key structural differences and similarities include:

  • Isoxazole vs. Benzoxazole Core: The target compound’s isoxazole ring (oxygen and nitrogen at positions 1 and 2) contrasts with benzoxazole derivatives (oxygen and nitrogen fused to a benzene ring, as in ). Substituents on the isoxazole (2-chlorophenyl, methyl) may enhance lipophilicity compared to benzoxazole derivatives with aryl acids or hydrazinecarbothioamides .
  • This contrasts with bromomethyl (as in compound 53, ) or diethylamino phenyl imino groups (compound 51, ), which modify steric bulk and electronic profiles .
2.3 Physicochemical and Analytical Properties
  • Analytical Techniques: NMR (1H, 13C) and HRMS are standard for confirming structural integrity, as seen in isoxazole derivatives () .
  • Property Trends :

    • The 2-chlorophenyl group likely increases molecular weight and melting point compared to methyl or bromomethyl substituents.
    • Methoxycarbonyl groups enhance solubility in polar solvents, contrasting with more hydrophobic triazole derivatives () .

Preparation Methods

Cyclization of β-Diketone Precursors

The isoxazole ring is synthesized through the reaction of 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione with hydroxylamine hydrochloride. As demonstrated in Patent CN111825583A, this step is optimized using ethanol as a solvent at 40–45°C, achieving yields exceeding 92%. Comparative studies highlight the superiority of this method over traditional approaches using acetic anhydride, which generate corrosive byproducts and lower yields (90%).

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 40–45°C

  • Time: 4–5 hours

  • Yield: 92% (optimized) vs. 90% (traditional)

Chlorination to Acyl Chloride

The hydroxyl group of the isoxazole intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Suppliers such as BLD Pharm report stable batches of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with ≥95% purity, stored under inert conditions.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The acyl chloride reacts with methyl 5-amino-3-(methoxycarbonyl)benzoate in a biphasic system (water/dichloromethane) with a base such as sodium hydroxide. This method, while reliable, requires careful pH control to minimize hydrolysis.

Typical Protocol:

  • Molar Ratio: 1:1 (acyl chloride:amine)

  • Base: NaOH (10% aqueous)

  • Temperature: 0–5°C (to suppress side reactions)

  • Yield: 85–90%

Biocatalytic Amidation in Aqueous Media

Recent advancements employ lipases for amide bond formation in water, avoiding organic solvents. Sphingomonas sp. HXN-200 lipase (SpL) catalyzes the reaction between heteroaromatic esters and amines with 99% yield and space-time yields of 864 g L⁻¹ d⁻¹. Applied to the target compound, this method offers sustainability advantages, though substrate specificity for sterically demanding esters requires further validation.

Comparison of Methods:

MethodSolventCatalystYieldTime
Schotten-BaumannDCM/H₂ONone85–90%2–4 h
Biocatalytic (SpL)H₂OLipase90–99%10–30 min

Optimization of Esterification and Functional Group Compatibility

The methoxycarbonyl group on the benzoate moiety is introduced via Fischer esterification or using dimethyl carbonate (DMC) under microwave irradiation. Citric acid or lemon juice serves as a mild catalyst in solvent-free conditions, achieving 86% yield in 30 minutes under ultrasonication.

Ultrasound-Assisted Esterification:

  • Catalyst: Lemon juice (10 mol%)

  • Conditions: Solvent-free, 50–60°C, ultrasonication

  • Yield: 86%

Green Chemistry Innovations

Solvent-Free Cyclization

Replacing ethanol with solvent-free conditions and ultrasonication reduces waste and reaction time. For example, isoxazolone derivatives are synthesized in 86% yield within 30 minutes using lemon juice as a biocatalyst.

Enzymatic Coupling

The SpL lipase enables amide bond formation in water, aligning with green chemistry principles. This method avoids stoichiometric activating agents and reduces energy consumption.

Analytical Characterization

Final product purity is verified via:

  • HPLC: Retention time matching reference standards.

  • NMR: δ 8.2 ppm (aromatic protons), δ 3.9 ppm (methoxy groups).

  • Mass Spectrometry: Molecular ion peak at m/z 393.81 [M+H]⁺.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.